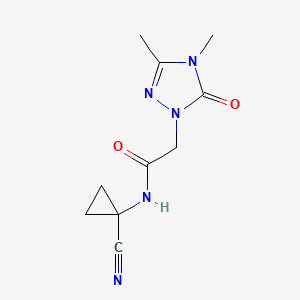![molecular formula C12H17NO B2822667 (2R)-2-[(benzyloxy)methyl]pyrrolidine CAS No. 911313-89-8](/img/structure/B2822667.png)
(2R)-2-[(benzyloxy)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(benzyloxymethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a benzyloxymethyl group attached to the second carbon of the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(benzyloxymethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-pyrrolidine.
Protection of the Amine Group: The amine group of ®-pyrrolidine is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
Introduction of the Benzyloxymethyl Group: The protected pyrrolidine is then reacted with benzyl chloromethyl ether (BOMCl) in the presence of a base, such as sodium hydride (NaH), to introduce the benzyloxymethyl group.
Deprotection: The final step involves the removal of the protecting group to yield ®-2-(benzyloxymethyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for ®-2-(benzyloxymethyl)pyrrolidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(benzyloxymethyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides to introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile (MeCN).
Major Products
Oxidation: N-oxides of ®-2-(benzyloxymethyl)pyrrolidine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrrolidine derivatives with various alkyl groups.
Wissenschaftliche Forschungsanwendungen
®-2-(benzyloxymethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis to create enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of ®-2-(benzyloxymethyl)pyrrolidine depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and applications, but generally, the compound interacts with substrates through its chiral center, influencing the stereochemistry of the products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(benzyloxymethyl)pyrrolidine: The enantiomer of ®-2-(benzyloxymethyl)pyrrolidine, with similar chemical properties but different stereochemistry.
N-benzylpyrrolidine: A related compound with a benzyl group directly attached to the nitrogen atom of the pyrrolidine ring.
2-(benzyloxymethyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-2-(benzyloxymethyl)pyrrolidine is unique due to its specific chiral configuration, which makes it valuable in asymmetric synthesis. Its ability to act as a chiral auxiliary and influence the stereochemistry of reactions sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
(2R)-2-(phenylmethoxymethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-14-10-12-7-4-8-13-12/h1-3,5-6,12-13H,4,7-10H2/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWVGKAJVSLHAE-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2822586.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)


![2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2822595.png)

![8-[(2-FLUOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2822597.png)


![2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2822601.png)


![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2822605.png)

